![molecular formula C22H25N3O2 B2621144 7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol CAS No. 307540-54-1](/img/structure/B2621144.png)
7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol
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Description
7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol, also known as BMS-986142, is a small molecule inhibitor of the Tyk2 enzyme. Tyk2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways that regulate immune responses. BMS-986142 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as psoriasis and rheumatoid arthritis.
Scientific Research Applications
- HEPQ has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s quinoline scaffold and piperazine moiety contribute to its potential as a targeted therapy for specific cancer types .
- Studies suggest that HEPQ may have neuroprotective properties. Its ability to modulate neurotransmitter receptors and enhance neuronal survival makes it an interesting candidate for neurodegenerative disease research. Researchers explore its impact on conditions like Alzheimer’s and Parkinson’s disease .
- HEPQ derivatives have been evaluated for their antimicrobial effects. These compounds exhibit activity against bacteria, fungi, and parasites. Researchers investigate their potential as novel antimicrobial agents, especially in the context of drug-resistant pathogens .
- The phenylmethyl group in HEPQ contributes to its anti-inflammatory properties. Researchers explore its effects on inflammatory pathways, cytokine production, and immune responses. The compound may hold promise for managing chronic inflammatory conditions .
- HEPQ’s quinoline ring system allows it to form stable complexes with metal ions. Researchers study its chelating abilities and coordination chemistry. These complexes find applications in catalysis, sensors, and metal-based therapies .
- HEPQ exhibits interesting photophysical behavior, including fluorescence and phosphorescence. Scientists investigate its use as a fluorescent probe for sensing metal ions, pH changes, and other analytes. These applications span environmental monitoring, bioimaging, and chemical analysis .
Anticancer Properties
Neuroprotective Effects
Antimicrobial Activity
Anti-inflammatory Potential
Metal Chelation and Coordination Chemistry
Photophysical Properties and Sensing Applications
properties
IUPAC Name |
7-[[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-16-15-24-11-13-25(14-12-24)21(18-5-2-1-3-6-18)19-9-8-17-7-4-10-23-20(17)22(19)27/h1-10,21,26-27H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPDIHSNPVGTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)quinolin-8-ol |
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